2-(Benzyloxy)isonicotinaldehyde
Overview
Description
2-(Benzyloxy)isonicotinaldehyde is a chemical compound that features a benzyl group attached to the oxygen atom of isonicotinaldehyde. This compound is of interest in the fields of organic synthesis and medicinal chemistry, where it serves as a building block and intermediate in the preparation of various pharmaceuticals and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Benzyloxy)isonicotinaldehyde involves the reaction of 2-(benzyloxy)-4-pyridylmethanol with activated manganese dioxide in chloroform under reflux conditions. The reaction typically proceeds for about 2.5 hours, yielding the desired aldehyde as a pale brown oil .
Another method involves the reaction of this compound with 1-cyclopropylguanidine hydrochloride, ethyl 2-cyanoacetate, and potassium carbonate in dry ethanol at 70°C for 2 hours. This reaction yields the desired product with a 64% yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)isonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products Formed
Oxidation: 2-(Benzyloxy)isonicotinic acid.
Reduction: 2-(Benzyloxy)isonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)isonicotinaldehyde is used in a variety of scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: As an intermediate in the preparation of pharmaceuticals and biologically active compounds.
Biological Research: Investigating its antifungal and antibacterial properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antifungal and antibacterial properties suggest that it may interfere with the cell wall synthesis or metabolic pathways of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Isonicotinaldehyde: The parent compound without the benzyl group.
2-(Methoxy)isonicotinaldehyde: Similar structure with a methoxy group instead of a benzyloxy group.
2-(Ethoxy)isonicotinaldehyde: Similar structure with an ethoxy group instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)isonicotinaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its utility as a building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-phenylmethoxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKQUWLKHTCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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